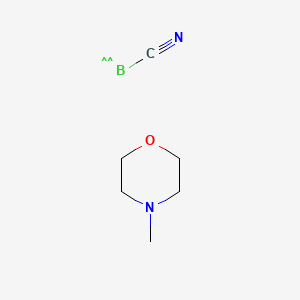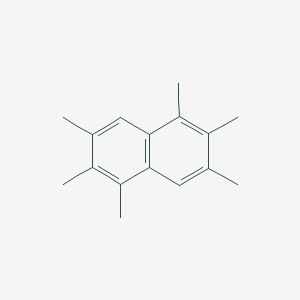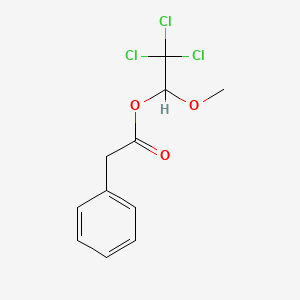
2,2,2-Trichloro-1-methoxyethyl phenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trichloro-1-methoxyethyl phenylacetate is a chemical compound known for its unique structure and properties. It is characterized by the presence of three chlorine atoms, a methoxy group, and a phenylacetate moiety. This compound is often used in various chemical reactions and has applications in different scientific fields.
准备方法
The synthesis of 2,2,2-Trichloro-1-methoxyethyl phenylacetate typically involves the reaction of 2,2,2-trichloroethanol with phenylacetic acid in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst and a solvent such as dichloromethane. The reaction is carried out at a controlled temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反应分析
2,2,2-Trichloro-1-methoxyethyl phenylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid.
科学研究应用
2,2,2-Trichloro-1-methoxyethyl phenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 2,2,2-Trichloro-1-methoxyethyl phenylacetate involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of electron-withdrawing chlorine atoms. This makes it reactive towards nucleophiles, leading to the formation of covalent bonds with target molecules. The pathways involved in its mechanism of action include nucleophilic substitution and addition reactions.
相似化合物的比较
2,2,2-Trichloro-1-methoxyethyl phenylacetate can be compared with other similar compounds such as:
2,2,2-Trichloro-1-phenylethanone: This compound has a similar trichloroethyl group but lacks the methoxy and acetate groups.
2,2,2-Trichloro-1-ethoxyethanol: This compound has an ethoxy group instead of a methoxy group.
2,2,2-Trichloro-1-methylethyl carbamate: This compound has a carbamate group instead of a phenylacetate group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties compared to its analogs.
属性
CAS 编号 |
53068-69-2 |
|---|---|
分子式 |
C11H11Cl3O3 |
分子量 |
297.6 g/mol |
IUPAC 名称 |
(2,2,2-trichloro-1-methoxyethyl) 2-phenylacetate |
InChI |
InChI=1S/C11H11Cl3O3/c1-16-10(11(12,13)14)17-9(15)7-8-5-3-2-4-6-8/h2-6,10H,7H2,1H3 |
InChI 键 |
LXLYOWWTJGLLGR-UHFFFAOYSA-N |
规范 SMILES |
COC(C(Cl)(Cl)Cl)OC(=O)CC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


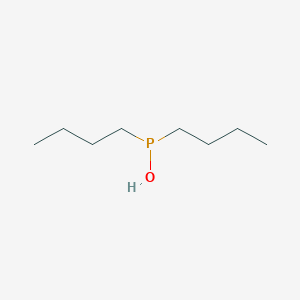
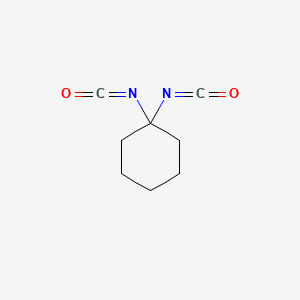
![N-Ethyl-N-({[3-(triethylsilyl)propyl]sulfanyl}methyl)ethanamine](/img/structure/B14654930.png)


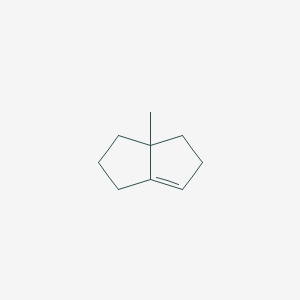
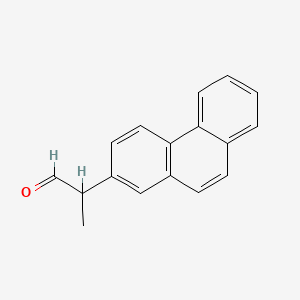
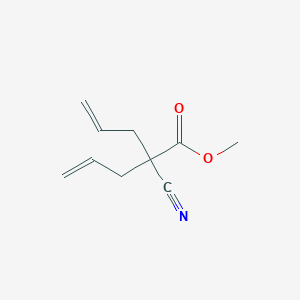

![(3E,7R,8S,12S,13S,14E,16E)-21-Chloro-8-hydroxy-7,22-dimethoxy-3,13,15-trimethyl-11-oxa-9,19-diazatricyclo[18.3.1.1~8,12~]pentacosa-1(24),3,5,14,16,20,22-heptaene-10,18-dione](/img/structure/B14654972.png)


